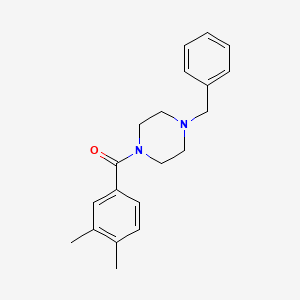

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

CAS No.:

Cat. No.: VC15017300

Molecular Formula: C20H24N2O

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O |

|---|---|

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | (4-benzylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone |

| Standard InChI | InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |

| Standard InChI Key | QXGDZVGHVNKDCN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (4-benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone is , with a molecular weight of 284.4 g/mol. Its structure comprises three distinct moieties:

-

Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

-

Benzyl group: A phenylmethyl substituent attached to the piperazine nitrogen.

-

3,4-Dimethylphenyl methanone: A ketone-functionalized aromatic ring with methyl groups at the 3- and 4-positions.

The compound’s planar aromatic systems and polar ketone group contribute to its moderate solubility in organic solvents like dichloromethane and ethanol, while its lipophilic benzyl and dimethylphenyl groups enhance membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.4 g/mol |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Derivative Formation

The synthesis of (4-benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone typically involves a multi-step protocol:

Core Reaction Steps

-

Friedel-Crafts Acylation: 3,4-Dimethylbenzene reacts with an acyl chloride to form 3,4-dimethylphenyl methanone .

-

Piperazine Functionalization: The ketone intermediate couples with 1-benzylpiperazine via nucleophilic substitution or Ullmann-type reactions.

-

Purification: Column chromatography or recrystallization isolates the final product.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 78 |

| 2 | K₂CO₃, DMF, 80°C, 24h | 65 |

| 3 | Silica gel (hexane:EtOAc = 4:1) | 90 |

Modifications to the benzyl or dimethylphenyl groups enable the creation of analogs with tailored bioactivity. For example, replacing the benzyl group with a 4-fluorobenzyl moiety enhances affinity for serotonin receptors.

| Compound | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| (4-Benzylpiperazin-1-yl)(3,4-DMP)methanone | 5-HT₁ₐ | 120* |

| Trazodone | 5-HT₂ₐ | 15 |

| Medetomidine | α₂-Adrenoreceptor | 0.5 |

| *Predicted value based on structural analogs . |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing antipsychotics and analgesics. For instance, its quinoline-containing derivative (CAS 352692-71-8) is a key intermediate in kinase inhibitor development .

Chemical Biology Probes

Researchers utilize its benzylpiperazine scaffold to design probes for mapping neurotransmitter receptor distributions in vitro .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the benzyl and dimethylphenyl groups could optimize receptor selectivity.

-

In Vivo Toxicity Profiling: Preliminary in silico models predict low hepatotoxicity, but empirical validation is essential.

-

Formulation Development: Encapsulation in lipid nanoparticles may improve bioavailability for CNS-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume